molecular formula C9H11NO4S2 B2749992 (2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid CAS No. 82068-22-2

(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid

Cat. No.: B2749992
CAS No.: 82068-22-2
M. Wt: 261.31
InChI Key: NHTQCMVKWAKECO-ZETCQYMHSA-N
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Description

(2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a thiophene sulfonyl substituent and a carboxylic acid group. Its molecular formula is C₁₀H₁₁NO₃S (MW: 225.26 g/mol), with a stereospecific (2S) configuration . Key structural attributes include:

  • SMILES: C1C[C@H](N(C1)S(=O)(=O)C2=CC=CS2)C(=O)O
  • InChIKey: IILFMWQTZZFXTM-ZETCQYMHSA-N (derived from a closely related analog with a carbonyl group instead of sulfonyl) .

The compound’s collision cross-section (CCS) values, predicted via mass spectrometry, range from 150.5–158.2 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺), suggesting moderate conformational flexibility . Limited literature exists on its synthesis or applications, necessitating comparisons with structurally similar compounds for functional insights.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S2/c11-9(12)7-3-1-5-10(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTQCMVKWAKECO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid typically involves the condensation of thiophene derivatives with pyrrolidine-2-carboxylic acid under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to introduce the sulfonyl group onto the thiophene ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, (2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, enabling researchers to explore new compounds with potentially beneficial properties.

Biology

The compound has been investigated for its biological activities , particularly in enzyme inhibition and receptor modulation. Studies suggest that it may interact with specific molecular targets, influencing biological pathways such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.
  • Receptor Modulation : It can modulate receptor activity, which may have implications in drug development.

Medicine

In medical research, this compound has shown promise for its therapeutic properties , including:

  • Anti-inflammatory Activity : Preliminary studies indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Research has explored its role as an inhibitor of thioredoxin reductase, an enzyme linked to cancer progression. Inhibitors targeting this enzyme have shown potential in reducing tumor growth in certain cancer cell lines .

Industry Applications

The compound is also utilized in the development of novel materials and as a precursor in synthesizing specialty chemicals. Its unique chemical properties make it suitable for producing various industrially relevant compounds.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for complex moleculesEnables synthesis of diverse compounds
BiologyEnzyme inhibition, receptor modulationPotential interactions with key biological targets
MedicineAnti-inflammatory, anticancerInhibits thioredoxin reductase; reduces tumor growth
IndustryNovel materials developmentPrecursor in specialty chemical synthesis

Case Studies

  • Thioredoxin Reductase Inhibition : A study demonstrated that this compound inhibits thioredoxin reductase activity in cancer cell lines such as MDA-MB-231. The inhibition led to reduced levels of intracellular reduced thioredoxin, suggesting a mechanism for its anticancer effects .
  • Biological Activity Investigations : Research focusing on the biological activities of sulfonyl-containing pyrrolidines highlighted the compound's potential as an enzyme inhibitor. Further studies are needed to elucidate specific mechanisms and therapeutic applications .

Mechanism of Action

The mechanism of action of (2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Thiophene-2-carboxylic Acid

Molecular Formula : C₅H₄O₂S (MW: 128.15 g/mol)
Key Features :

  • Simpler structure with a thiophene ring directly bonded to a carboxylic acid group .
  • Lacks the pyrrolidine backbone and sulfonyl group present in the target compound.
Parameter Target Compound Thiophene-2-carboxylic Acid
Molecular Weight 225.26 g/mol 128.15 g/mol
Functional Groups Sulfonyl, Carboxylic Acid Carboxylic Acid
Predicted CCS [M+H]⁺ 150.5 Ų N/A
Applications Underexplored Lab reagent, organic synthesis

Key Differences :

  • This may improve binding affinity in enzyme interactions but reduce solubility in nonpolar solvents .

(2S)-1-(Thiophene-2-carbonyl)Pyrrolidine-2-carboxylic Acid

Molecular Formula: C₁₀H₁₁NO₃S (MW: 225.26 g/mol) Key Features:

  • Structural isomer of the target compound, differing in the carbonyl (C=O) group instead of sulfonyl (SO₂) at the pyrrolidine nitrogen .
Parameter Target Compound (Sulfonyl) Carbonyl Analog
Functional Group -SO₂- -CO-
Electron Effects Strong electron-withdrawing Moderate electron-withdrawing
CCS [M+H]⁺ 150.5 Ų 150.5 Ų (identical backbone)

Key Differences :

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Molecular Formula : C₆H₅ClN₂O₂ (MW: 188.57 g/mol)
Key Features :

  • Pyrimidine-based heterocycle with chloro and methyl substituents .
Parameter Target Compound Pyrimidine Derivative
Core Structure Pyrrolidine + Thiophene Pyrimidine
Substituents Sulfonyl, Carboxylic Acid Chloro, Methyl, Carboxylic Acid
Molecular Weight 225.26 g/mol 188.57 g/mol

Key Differences :

  • The pyrimidine derivative’s aromaticity and halogen substituent may enhance π-π stacking and lipophilicity, whereas the target compound’s sulfonyl-pyrrolidine system favors polar interactions .

Thiazolidine-4-carboxylic Acid Derivatives

Example : (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid
Key Features :

  • Complex thiazolidine backbone with multiple substituents .
Parameter Target Compound Thiazolidine Derivative
Ring Size 5-membered pyrrolidine 5-membered thiazolidine
Stereochemistry (2S) configuration (4S) configuration
Functional Groups Sulfonyl, Carboxylic Acid Carboxylic Acid, Dioxo groups

Key Differences :

  • Thiazolidine derivatives often exhibit rigid conformations due to fused rings, whereas the target compound’s pyrrolidine allows greater flexibility .

Research Implications and Gaps

  • Electronic Effects : The sulfonyl group in the target compound may confer unique reactivity in catalysis or medicinal chemistry compared to carbonyl or carboxylic acid analogs .
  • Analytical Utility : Similar CCS values to its carbonyl analog suggest comparable behavior in mass spectrometry, aiding identification .
  • Literature Gaps: No peer-reviewed studies on the target compound’s synthesis, bioactivity, or industrial applications were identified, highlighting a critical research need.

Biological Activity

(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound this compound features a pyrrolidine core with a thiophene ring and a sulfonyl group, contributing to its unique biological profile. The molecular formula is C₉H₁₁N₁O₃S₂, with a molecular weight of 233.32 g/mol.

1. Antiviral Properties

Recent studies have highlighted the compound's potential as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. Thiophene-2-carboxylic acids, structurally related to our compound, have shown promising results in inhibiting HCV replication in vitro. Structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can enhance antiviral efficacy .

2. Antioxidant Activity

The antioxidant activity of derivatives related to thiophene compounds has been documented, suggesting that this compound may exhibit similar properties. The ability to scavenge free radicals was assessed using the DPPH assay, where compounds demonstrated varying degrees of inhibition . This suggests potential applications in oxidative stress-related conditions.

3. Anti-inflammatory Effects

Research indicates that compounds with thiophene structures can trigger the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells . This activity may be relevant for understanding the inflammatory pathways influenced by this compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Polymerases : Similar compounds have been shown to inhibit viral replication through interference with polymerase activity.
  • Antioxidant Mechanism : The ability to donate hydrogen atoms to free radicals plays a crucial role in mitigating oxidative damage.
  • Cytokine Modulation : The compound may influence signaling pathways that regulate cytokine production, thereby affecting inflammatory responses.

Case Study 1: HCV Inhibition

A study conducted on Huh-7 cells demonstrated that analogs of thiophene derivatives inhibited HCV subgenomic RNA replication effectively. The most potent inhibitors showed IC50 values in the low micromolar range, indicating strong antiviral activity .

Case Study 2: Antioxidant Assessment

In an experimental setup using the DPPH assay, various thiophene derivatives were tested for their radical scavenging abilities. The results indicated that certain modifications significantly enhanced antioxidant capacity, suggesting that this compound could be optimized for better efficacy .

Data Summary Table

Biological ActivityMechanismReference
AntiviralInhibition of NS5B
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine modulation

Q & A

Q. What are the recommended synthetic routes for (2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves sulfonylation of a chiral pyrrolidine precursor. For example, L-proline derivatives can be functionalized with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, as seen in similar pyrrolidine syntheses . Post-reaction, chiral HPLC or polarimetry is used to confirm enantiomeric excess (>98% ee) .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent degradation via sulfonyl group hydrolysis. Stability studies on analogous sulfonamides suggest susceptibility to moisture and light; thus, desiccants and UV-protective packaging are critical .

Q. What analytical techniques are optimal for structural confirmation and purity assessment?

  • Methodological Answer : Use a combination of:
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., thiophene sulfonyl group at N1, carboxylic acid at C2).
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) for enantiopurity verification.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (theoretical MW: 289.35 g/mol) .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The thiophene-2-sulfonyl group acts as a strong electron-withdrawing group, activating the pyrrolidine ring for nucleophilic attack at C3 or C4 positions. Kinetic studies on related sulfonamides show enhanced reactivity with amines or thiols under mild basic conditions (pH 8–9) . Competing side reactions (e.g., ring-opening) can be mitigated by temperature control (<40°C) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability) may arise from differences in:
  • Assay Conditions : Buffer pH (optimal range: 7.4–7.8) and ionic strength.
  • Protein Source : Species-specific enzyme isoforms (e.g., human vs. murine proteases).
    Validate results using orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Perform molecular dynamics simulations to assess:
  • LogP : Predict lipophilicity using software like Schrödinger’s QikProp.
  • Metabolic Stability : CYP450 interaction profiles via docking (e.g., AutoDock Vina).
    Prioritize derivatives with reduced sulfonyl group polarity while retaining hydrogen-bonding capacity .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Monitor via periodic chiral HPLC during multi-step syntheses .
  • Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to acute toxicity risks (LD50_{50} data for analogs: 150 mg/kg in rodents) .
  • Environmental Impact : Follow ECHA guidelines for disposal (incineration with alkali scrubbers for sulfonamide waste) .

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